Riligustilide

Übersicht

Beschreibung

Riligustilide is a nonsteroidal phytoprogestogen found in the plant Ligusticum chuanxiong . It is known for its weak agonistic activity on the progesterone receptor, with an effective concentration of approximately 81 micromolar . This compound has garnered interest due to its potential therapeutic properties, including neuroprotective and cytotoxic effects against cancer cells .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Riligustilide can be synthesized through various organic reactions. One common method involves the cyclization of specific precursor molecules under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the correct formation of the spiro compound structure .

Industrial Production Methods: Industrial production of this compound often involves the extraction and purification from the rhizomes of Ligusticum chuanxiong. The process includes solvent extraction, followed by chromatographic techniques to isolate and purify the compound .

Analyse Chemischer Reaktionen

Types of Reactions: Riligustilide undergoes several types of chemical reactions, including:

Oxidation: This reaction can modify the functional groups within the molecule, potentially altering its biological activity.

Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different pharmacological properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various halogenating agents and nucleophiles can be employed under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dihydro derivatives .

Wissenschaftliche Forschungsanwendungen

Chemistry: It serves as a model compound for studying spiro compound synthesis and reactivity.

Medicine: Its cytotoxic properties against cancer cells have been explored for potential anticancer therapies.

Wirkmechanismus

Riligustilide exerts its effects primarily through its interaction with the progesterone receptor. It acts as a weak agonist, binding to the receptor and modulating its activity. Additionally, this compound has been shown to down-regulate renin expression and relocate the CREB-CBP complex, which plays a role in gene regulation . These mechanisms contribute to its therapeutic effects, including reno-protective and anti-inflammatory properties .

Vergleich Mit ähnlichen Verbindungen

Riligustilide is unique among phytoprogestogens due to its specific structure and weak agonistic activity. Similar compounds include:

3,8-Dihydrodiligustilide: This compound is also found in Ligusticum chuanxiong and is a much more potent agonist of the progesterone receptor, with an effective concentration of 90 nanomolar.

Kaempferol: Another phytoprogestogen with different structural features and biological activities.

Tanaproget: A synthetic progestogen with distinct pharmacological properties compared to this compound.

This compound’s unique structure and relatively weak activity make it an interesting compound for further research and potential therapeutic applications.

Biologische Aktivität

Riligustilide, a phthalide compound derived from various plants in the Ligusticum genus, has garnered attention for its diverse biological activities. This article delves into the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by case studies and research findings.

Chemical Structure and Properties

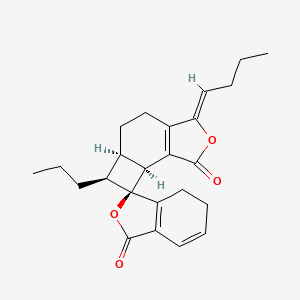

This compound (C24H28O4) is characterized by its unique chemical structure that contributes to its biological activity. The compound is a derivative of ligustilide, which is known for its anti-inflammatory and neuroprotective effects. The structural formula can be represented as follows:

Pharmacological Activities

This compound exhibits a range of pharmacological activities, including:

- Anti-inflammatory Effects : Research indicates that this compound can significantly reduce inflammation markers in various cell lines. Studies have shown that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 .

- Antioxidant Properties : The compound has demonstrated strong antioxidant activity, scavenging free radicals and reducing oxidative stress in cellular models . This property is particularly relevant for its potential use in neurodegenerative diseases.

- Anticancer Activity : this compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies indicate that it induces apoptosis in human cancer cells, suggesting a potential role as an anticancer agent .

The mechanisms underlying the biological activities of this compound are complex and multifaceted:

- Inhibition of NF-κB Pathway : this compound has been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer progression . This inhibition leads to decreased expression of inflammatory mediators.

- Modulation of Apoptotic Pathways : The compound activates intrinsic apoptotic pathways, leading to increased expression of pro-apoptotic proteins such as Bax and decreased expression of anti-apoptotic proteins like Bcl-2 .

- Enhancement of Antioxidant Enzymes : this compound upregulates the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, contributing to its protective effects against oxidative damage .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study 1 : A study conducted on human lung cancer cell lines demonstrated that this compound significantly inhibited cell proliferation and induced apoptosis through the activation of caspase pathways. The IC50 value was determined to be 15 µM, indicating potent activity against these cancer cells .

- Study 2 : In an animal model of inflammation, administration of this compound resulted in a significant reduction in paw edema compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells .

Comparative Biological Activity Table

| Activity Type | This compound | Ligustilide | Other Phthalides |

|---|---|---|---|

| Anti-inflammatory | Yes | Yes | Yes |

| Antioxidant | Yes | Moderate | Varies |

| Anticancer | Yes | Limited | Varies |

| Neuroprotective | Yes | Yes | Limited |

Eigenschaften

IUPAC Name |

(3S,3'Z,5'aR,6'S,7'aS)-3'-butylidene-6'-propylspiro[4,5-dihydro-2-benzofuran-3,7'-5,5a,6,7a-tetrahydro-4H-cyclobuta[g][2]benzofuran]-1,1'-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28O4/c1-3-5-11-19-16-13-12-14-17(8-4-2)24(21(14)20(16)23(26)27-19)18-10-7-6-9-15(18)22(25)28-24/h6,9,11,14,17,21H,3-5,7-8,10,12-13H2,1-2H3/b19-11-/t14-,17+,21+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYSOMZQRYGBSKN-DRQJQJQISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=C1C2=C(C3C(CC2)C(C34C5=C(C=CCC5)C(=O)O4)CCC)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C\1/C2=C([C@@H]3[C@H](CC2)[C@@H]([C@@]34C5=C(C=CCC5)C(=O)O4)CCC)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101337087 | |

| Record name | Riligustilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101337087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89354-45-0 | |

| Record name | Riligustilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089354450 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Riligustilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101337087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RILIGUSTILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6GB38T262B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Riligustilide has been shown to interact with the CREB-CBP transcription factor complex, leading to the downregulation of renin expression. [, ] This interaction reduces the activity of the renin-angiotensin system, ultimately contributing to its reno-protective effects. [, ] Additionally, this compound activates PPARγ and the insulin signaling pathway, improving insulin sensitivity and enhancing glucose uptake and glycogenesis. [] It also upregulates the AMPK-TORC2-FoxO1 axis, leading to decreased gluconeogenesis. []

A: this compound is a dimeric phthalide. Its molecular formula is C20H22O4 and its molecular weight is 326.39 g/mol. [, , , ] Detailed spectroscopic data, including 1H and DOSY NMR data, can be found in various publications. [, , ]

A: this compound has been identified as a naturally occurring compound in both fresh and dried rhizomes of Ligusticum porteri, confirming it is not solely a post-harvest product. [, ] It is also found in varying quantities in Ligusticum chuanxiong, commercially known as Rhizoma Chuanxiong. [, , , , ]

A: Studies show that drying methods, such as sun-drying or drying at 60°C, can significantly increase the content of this compound in Ligusticum chuanxiong. [] Similar increases were observed after processing methods like stir-frying. [, ]

A: Research suggests that this compound exhibits potential anti-diabetic effects. In high-fat diet-induced T2DM mice, this compound administration resulted in reduced hyperglycemia, decreased hyperinsulinemia, and improved glucose intolerance. [] These findings suggest this compound could be a promising candidate for T2DM treatment. []

A: Yes, High Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) and Mass Spectrometry (MS) has been successfully employed to simultaneously analyze and quantify this compound and other constituents in Ligusticum chuanxiong extracts. [, ] This method offers a specific and reliable approach for quality control of herbal medicines. [, ]

A: this compound exhibits a range of pharmacological activities, including reno-protective, [, ] anti-diabetic, [] and potential neuroprotective effects. [] It has shown efficacy in various animal models, including spontaneously hypertensive rats, diabetic nephropathy models, and models of renal injury. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.